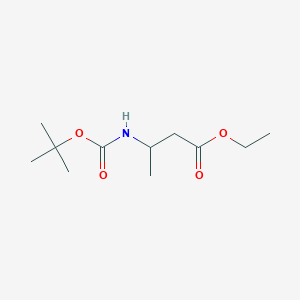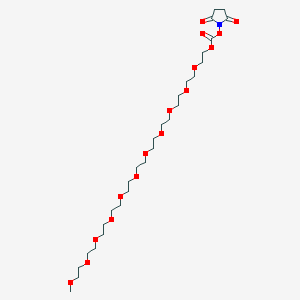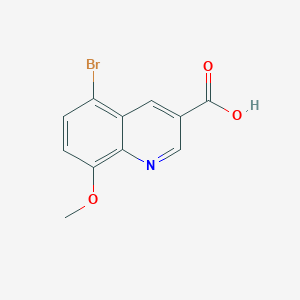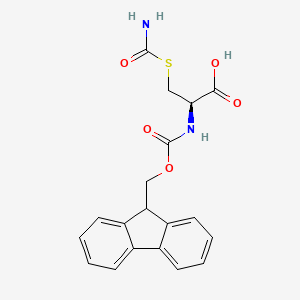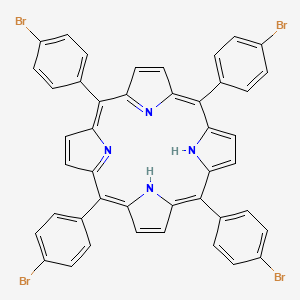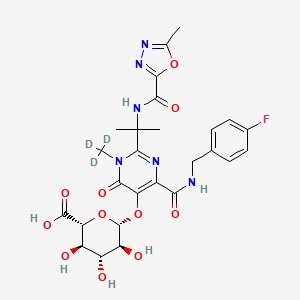
Raltegravir-d3 beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Raltegravir-d3 beta-D-Glucuronide is a labeled metabolite of Raltegravir, an antiretroviral drug used to treat HIV infections. The compound has a molecular formula of C26H26D3FN6O11 and a molecular weight of 623.56 . It is primarily used in scientific research to study the pharmacokinetics and metabolism of Raltegravir.
Preparation Methods
The synthesis of Raltegravir-d3 beta-D-Glucuronide involves the incorporation of deuterium atoms into the Raltegravir molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route and reaction conditions are proprietary and specific to the manufacturer . Industrial production methods involve large-scale synthesis under controlled conditions to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Raltegravir-d3 beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Raltegravir-d3 beta-D-Glucuronide is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the chemical properties and reactions of Raltegravir and its metabolites.
Biology: It is used to investigate the biological pathways and mechanisms involved in the metabolism of Raltegravir.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Raltegravir in the human body.
Industry: It is used in the development and testing of new antiretroviral drugs
Mechanism of Action
Raltegravir-d3 beta-D-Glucuronide exerts its effects by inhibiting the HIV integrase enzyme, which is responsible for integrating viral DNA into the host cell genome. This inhibition prevents the replication of the virus and reduces the viral load in the body. The molecular targets and pathways involved include the integrase enzyme and the DNA integration process .
Comparison with Similar Compounds
Raltegravir-d3 beta-D-Glucuronide is unique due to its deuterium labeling, which allows for more precise tracking and analysis in research studies. Similar compounds include:
Raltegravir: The parent compound without deuterium labeling.
Dolutegravir: Another integrase inhibitor used to treat HIV infections.
Elvitegravir: A similar integrase inhibitor with a different chemical structure
This compound stands out due to its specific use in detailed pharmacokinetic and metabolic studies, providing valuable insights into the behavior of Raltegravir in the body.
Properties
Molecular Formula |
C26H29FN6O11 |
|---|---|
Molecular Weight |
623.6 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-6-[4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuteriomethyl)pyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H29FN6O11/c1-10-31-32-21(42-10)20(38)30-26(2,3)25-29-13(19(37)28-9-11-5-7-12(27)8-6-11)17(22(39)33(25)4)43-24-16(36)14(34)15(35)18(44-24)23(40)41/h5-8,14-16,18,24,34-36H,9H2,1-4H3,(H,28,37)(H,30,38)(H,40,41)/t14-,15-,16+,18-,24+/m1/s1/i4D3 |
InChI Key |
DNIJULFVNPGGMF-SFIPPOAQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)C2=NN=C(O2)C)C(=O)NCC3=CC=C(C=C3)F)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


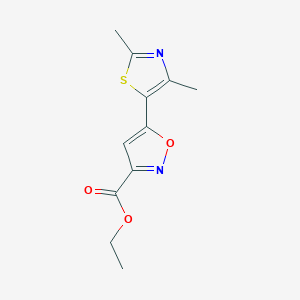

![1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one](/img/structure/B13711410.png)
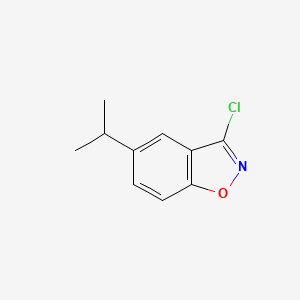
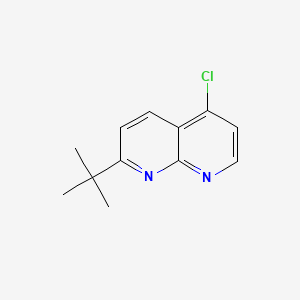

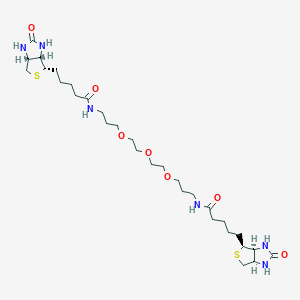
![2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)
